5-phenyl-1H-imidazol-2-amine;sulfuric acid
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Overview
Description
5-phenyl-1H-imidazol-2-amine;sulfuric acid is a compound that combines the structural features of an imidazole ring with a phenyl group and an amine group Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of high-throughput methods and robust reaction conditions to ensure high yield and purity. The use of sulfuric acid in the process can aid in the formation of stable salts, which can be easily isolated and purified.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The phenyl and amine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions include substituted imidazoles, oxidized derivatives, and reduced forms of the compound. These products can have varied applications depending on their specific chemical properties.
Scientific Research Applications
5-phenyl-1H-imidazol-2-amine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development due to their ability to interact with various biological targets.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and amine groups can enhance the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazol-2-yl(phenyl)methanone: Similar in structure but with different substituents, leading to varied reactivity and applications.
2-phenylaminobenzimidazoles: Another class of imidazole derivatives with distinct chemical properties and applications.
Uniqueness
5-phenyl-1H-imidazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable salts with sulfuric acid further enhances its utility in various fields.
Properties
IUPAC Name |
5-phenyl-1H-imidazol-2-amine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.H2O4S/c10-9-11-6-8(12-9)7-4-2-1-3-5-7;1-5(2,3)4/h1-6H,(H3,10,11,12);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQIFGWSTVACQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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